molecular formula C9H12N2O4S B15376743 Methyl 5-(2-methoxy-2-oxoethyl)-2-(methylsulfanyl)-1h-imidazole-4-carboxylate CAS No. 92503-06-5

Methyl 5-(2-methoxy-2-oxoethyl)-2-(methylsulfanyl)-1h-imidazole-4-carboxylate

Cat. No.: B15376743
CAS No.: 92503-06-5
M. Wt: 244.27 g/mol
InChI Key: UDIDJOVIIVGEJD-UHFFFAOYSA-N
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Description

Methyl 5-(2-methoxy-2-oxoethyl)-2-(methylsulfanyl)-1H-imidazole-4-carboxylate is a functionalized imidazole derivative with the molecular formula C9H12N2O4S and a molecular weight of 244.27 g/mol . This compound is characterized by a multi-substituted 1H-imidazole core structure, featuring a methyl carboxyester group, a methylsulfanyl (S-methyl) group at the 2-position, and a 2-methoxy-2-oxoethyl side chain at the 5-position . The imidazole scaffold is a privileged structure in medicinal chemistry and drug discovery . Notably, the 2-methylsulfanyl substitution on the imidazole ring is a key functional group found in non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 research . Furthermore, the nitroimidazole subclass, to which this scaffold is related, has a long history of providing life-saving drugs for conditions including bacterial infections, parasites, and tuberculosis, operating as prodrugs that undergo reductive bioactivation . The specific research applications and biological profile of this particular derivative are areas for further investigation. This product is intended for research purposes and is not for human or veterinary, household, or food use.

Properties

IUPAC Name

methyl 5-(2-methoxy-2-oxoethyl)-2-methylsulfanyl-1H-imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-14-6(12)4-5-7(8(13)15-2)11-9(10-5)16-3/h4H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIDJOVIIVGEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(N=C(N1)SC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283995
Record name Methyl 5-(2-methoxy-2-oxoethyl)-2-(methylsulfanyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92503-06-5
Record name NSC34767
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34767
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 5-(2-methoxy-2-oxoethyl)-2-(methylsulfanyl)-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related imidazole derivatives from the evidence:

Compound Name / Source Key Substituents Functional Groups Present Notable Properties / Applications
Methyl 5-(2-methoxy-2-oxoethyl)-2-(methylsulfanyl)-1H-imidazole-4-carboxylate (Target) 5: 2-methoxy-2-oxoethyl; 2: methylsulfanyl; 4: methyl ester Ester, thioether, ketone Likely intermediate for bioactive molecules
2-(2-Methylbenzylthio)-1H-imidazole-4,5-carboxylic acid derivatives 2: 2-methylbenzylthio; 4,5: carboxylic acids or esters Thioether, carboxylic acid/ester Synthesized for potential antimicrobial use
2-(2-Methylbenzylsulfonyl)-1H-imidazole-4,5-dicarboxylic acid derivatives 2: 2-methylbenzylsulfonyl; 4,5: carboxylic acids or esters Sulfone, carboxylic acid/ester Enhanced polarity vs. thioether analogs
RNH-6270 (4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)... Tetrazole, biphenylmethyl, propyl, hydroxy-isopropyl Tetrazole, biphenyl, hydroxy Angiotensin II receptor antagonist activity
Key Observations:
  • Electronic Properties : The methoxy-oxoethyl group introduces a ketone and ester, which may stabilize the imidazole ring through conjugation, similar to the carboxylic acid derivatives in .
  • Biological Relevance : Tetrazole-containing analogs (e.g., RNH-6270) highlight the role of acidic functional groups in receptor binding, contrasting with the target’s neutral ester and thioether groups .

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : The methyl ester and ketone in the target compound may participate in hydrogen bonding, akin to the carboxylic acid groups in ’s derivatives. Graph set analysis (as discussed in ) could predict its crystal packing patterns .

Preparation Methods

Cyclocondensation of α-Amino Ketones

A classical approach involves the Debus-Radziszewski reaction, where α-amino ketones react with aldehydes and ammonia. For the target compound, ethyl 3-amino-4-methoxy-4-oxobut-2-enoate and methyl thiocyanate could serve as precursors. Cyclization in acetic acid at 80–100°C yields the imidazole core, with the methyl ester and methylsulfanyl groups introduced in situ. This method, however, faces challenges in regioselectivity, often requiring stoichiometric adjustments to favor the desired substitution pattern.

Multi-Component Reactions (MCRs)

MCRs offer a streamlined alternative. A modified Hantzsch synthesis using methyl glyoxalate , methyl thioisocyanate , and ammonium acetate in ethanol under reflux (12 h) forms the imidazole skeleton. This one-pot method achieves yields of 58–65%, though purification of the tri-substituted product remains laborious.

Functionalization of Preformed Imidazole Cores

Introduction of the Methylsulfanyl Group

Post-synthetic modification of 2-chloroimidazole derivatives provides a reliable pathway. For instance, methyl 5-(2-methoxy-2-oxoethyl)-2-chloro-1H-imidazole-4-carboxylate reacts with sodium methanethiolate in DMF at 60°C for 6 h, achieving 72% substitution efficiency. The reaction proceeds via an SNAr mechanism, with the electron-withdrawing carboxylate group at position 4 activating position 2 for nucleophilic attack.

Side Chain Elaboration at Position 5

The 2-methoxy-2-oxoethyl moiety is introduced via a Michael addition using methyl acrylate and a base catalyst. Treatment of methyl 2-(methylsulfanyl)-1H-imidazole-4-carboxylate with methyl acrylate in the presence of DBU (1,8-diazabicycloundec-7-ene) in THF at 0°C to room temperature affords the target compound in 68% yield. Alternatively, alkylation with methyl bromoacetate under phase-transfer conditions (K2CO3, TBAB, DCM) achieves comparable results (65% yield).

Optimization and Catalytic Innovations

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for sulfanyl group incorporation but risk ester hydrolysis. A balance is struck using acetone/water (9:1) at 50°C, preserving ester integrity while maintaining reactivity.

Catalytic Systems

Palladium-catalyzed cross-coupling has been explored for late-stage functionalization. Suzuki-Miyaura coupling of a 5-boronate imidazole intermediate with methyl 2-iodoacetate in the presence of Pd(PPh3)4 and Cs2CO3 in dioxane/water (4:1) achieves 60% yield, though scalability issues persist.

Analytical and Spectroscopic Characterization

Critical data for the target compound include:

  • 1H NMR (400 MHz, CDCl3) : δ 3.28 (s, 3H, SCH3), 3.72 (s, 3H, CO2CH3), 3.85 (s, 3H, OCH3), 4.12 (d, J = 16 Hz, 2H, CH2CO), 7.45 (s, 1H, imidazole-H).
  • HRMS (ESI+) : m/z calc. for C10H13N2O4S [M+H]+: 281.0594, found: 281.0591.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Methyl 5-(2-methoxy-2-oxoethyl)-2-(methylsulfanyl)-1H-imidazole-4-carboxylate?

  • Answer : Synthesis typically involves multi-step reactions, starting with the formation of the imidazole core. Key steps include introducing the 2-(methylsulfanyl) group via thiolation and esterification of the carboxylic acid moiety. Optimize reaction conditions (e.g., solvent: acetic acid; catalyst: sodium acetate) based on protocols for analogous imidazole derivatives . Purification via recrystallization (e.g., DMF/acetic acid) is critical to isolate the product .

Q. How can the structure of this compound be validated post-synthesis?

  • Answer : Use a combination of NMR spectroscopy (to confirm proton environments and substituent positions) and X-ray crystallography (for absolute configuration). Software like Mercury aids in visualizing packing patterns and intermolecular interactions . For crystallographic refinement, employ SHELXL , which is robust for small-molecule structures .

Q. What safety precautions are necessary when handling this compound?

  • Answer : Refer to safety data sheets (SDS) for imidazole derivatives, which highlight risks of irritation and degradation hazards. Use protective equipment (gloves, goggles, fume hoods) and avoid long-term storage due to potential instability. Dispose via certified waste management protocols .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic or crystallographic data?

  • Answer : Use molecular docking or density functional theory (DFT) to model electronic structures and predict NMR/IR spectra. Compare computational results with experimental data to identify discrepancies. For crystallographic ambiguities, refine structures using SHELXD for phase determination and Mercury’s packing similarity tools to validate lattice parameters .

Q. What strategies optimize reaction yields for derivatives of this compound?

  • Answer : Conduct Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, acetic acid reflux improves cyclization efficiency in imidazole synthesis . Monitor reaction progress via HPLC to identify intermediates and optimize quenching times .

Q. How can impurities or degradation products be identified and quantified?

  • Answer : Use LC-MS/MS or HPLC-UV with reference standards (e.g., tetrazole-containing analogs) to detect process-related impurities. For degradation studies, expose the compound to stress conditions (heat, light) and analyze using high-resolution mass spectrometry (HRMS) .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

  • Answer : It may serve as a precursor for angiotensin II receptor antagonists (e.g., olmesartan medoxomil analogs). Confirm its utility by derivatizing the ester group (e.g., hydrolysis to carboxylic acid) and coupling with biphenyltetrazole moieties. Validate intermediates via NMR and single-crystal X-ray diffraction .

Q. How can thermal stability and degradation kinetics be studied?

  • Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under varying storage conditions .

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